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Compound of Interest

Compound Name: 6-Chloropyrido[2,3-b]pyrazine

Cat. No.: B1300161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential applications of 6-Chloropyrido[2,3-b]pyrazine. This heterocyclic

compound serves as a valuable building block in medicinal chemistry, particularly in the

development of kinase inhibitors and other therapeutic agents.

Chemical Structure and Properties
6-Chloropyrido[2,3-b]pyrazine is a bicyclic heteroaromatic compound containing a pyridine

ring fused to a pyrazine ring, with a chlorine substituent at the 6-position.

Chemical Structure:

Table 1: Physicochemical Properties of 6-Chloropyrido[2,3-b]pyrazine
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Property Value Reference(s)

CAS Number 68236-03-3 [1]

Molecular Formula C₇H₄ClN₃ [1]

Molecular Weight 165.58 g/mol [2]

Appearance White solid [3]

Melting Point 159 °C [3]

Boiling Point 286.4 °C at 760 mmHg [2]

Purity ≥98% [1]

Storage
Room temperature, sealed in a

dry environment
[1]

Spectroscopic Data
Table 2: Spectroscopic Data for 6-Chloropyrido[2,3-b]pyrazine

Technique Data Reference(s)

¹H NMR (CDCl₃)

δ 9.0 (s, 1H), 8.88 (s, 1H), 8.36

(d, 1H, J=8Hz), 7.67 (d, 1H,

J=8Hz)

[3]

Mass Spec (LC-MS, ESI) m/z 167.0 (M+1) [3]

¹³C NMR
Data not available for the

specific compound.

IR Spectrum
Data not available for the

specific compound.

Synthesis
A common and efficient method for the synthesis of 6-Chloropyrido[2,3-b]pyrazine involves

the condensation of 6-chloro-2,3-diaminopyridine with glyoxal.[3]
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Experimental Protocol: Synthesis of 6-Chloropyrido[2,3-
b]pyrazine.[3]
Materials:

6-chloro-2,3-diaminopyridine (1 g, 6.96 mmol)

Glyoxal (40% in water, 0.84 mL, 18.1 mmol)

Tetrahydrofuran (THF) (15 mL)

Ethyl acetate (30 mL)

Saturated sodium carbonate (Na₂CO₃) solution

Magnesium sulfate (MgSO₄)

Procedure:

Dissolve 6-chloro-2,3-diaminopyridine in THF at room temperature.

Add glyoxal to the solution and stir the reaction mixture at room temperature for 2 hours.

Monitor the reaction progress by RP-HPLC.

Upon completion, evaporate the THF under vacuum.

Re-dissolve the residue in ethyl acetate.

Wash the organic phase twice with a saturated Na₂CO₃ solution.

Dry the organic phase over MgSO₄ and evaporate the solvent under vacuum to yield the

product as a white solid.

Yield: Approximately 1.15 g (100%).[3]
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Product
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Synthesis workflow for 6-Chloropyrido[2,3-b]pyrazine.
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Applications in Drug Discovery
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with

derivatives showing a wide range of biological activities. 6-Chloropyrido[2,3-b]pyrazine is a

key intermediate for the synthesis of these derivatives.

Kinase Inhibition
Pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of various kinases,

playing a role in cancer and other diseases.

TGF-β Receptor Kinase Inhibition: Certain derivatives of pyrido[2,3-b]pyrazine have been

investigated as inhibitors of Transforming Growth Factor-beta (TGF-β) receptor kinases,

which are implicated in tumor growth and metastasis.[4]

EGFR Inhibition in Erlotinib-Resistant Cancers: Novel pyrido[2,3-b]pyrazines have shown

efficacy against erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines, suggesting

a potential to overcome drug resistance.[5] One such compound, 7n, exhibited IC₅₀ values of

0.09 µM and 0.15 µM against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell

lines, respectively.[5]
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Pyrido[2,3-b]pyrazine
Derivative

TGF-β Receptor
Kinase

inhibits

EGFR (T790M mutant)

inhibits

Downstream Signaling
(e.g., Smad, Akt/MAPK)

Tumor Growth &
Proliferation Drug Resistance

Click to download full resolution via product page

Inhibition of cancer signaling pathways.

Antimicrobial Activity
Derivatives of the parent pyrido[2,3-b]pyrazine scaffold have demonstrated significant

antifungal and antibacterial properties.

Table 3: Antimicrobial Activity of Pyrido[2,3-b]pyrazine Derivatives
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Compound Organism Activity Value Reference(s)

Compound X2 Botrytis cinerea EC₅₀ 0.69 mg/L

Compound X2 Phomopsis sp. EC₅₀ 1.12 mg/L

Compound X3

Xanthomonas

oryzae pv.

oryzicola

EC₅₀ 0.13 mg/L

Derivative 1
Staphylococcus

aureus
MIC 0.078 mg/mL

Derivative 1 Bacillus cereus MIC 0.078 mg/mL

Other Therapeutic Areas
TRPV1 Antagonism: Pyrido[2,3-b]pyrazines have been developed as antagonists of the

Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management.[6]

Human Cytomegalovirus (HCMV) Inhibition: A series of pyrido[2,3-b]pyrazine derivatives

have been identified as potent non-nucleoside inhibitors of HCMV DNA polymerase.[7]

Compound 27 from this series showed an EC₅₀ of 0.33 µM.[7]

Experimental Protocols for Biological Assays
Antibacterial Susceptibility Testing (Agar Well Diffusion
Method)[8]

Media Preparation: Prepare and sterilize Mueller-Hinton agar.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard.

Plate Inoculation: Evenly spread the inoculum onto the agar plates.

Well Preparation: Create 6 mm wells in the agar.
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Compound Application: Add 100 µL of the test compound solution to each well. Use a

standard antibiotic and solvent as positive and negative controls.

Incubation: Incubate plates at 37°C for 18-24 hours.

Analysis: Measure the diameter of the zone of inhibition.

Antifungal Activity Assay (Mycelial Growth Rate Method)
[9]

Media Preparation: Prepare potato dextrose agar (PDA) plates containing various

concentrations of the test compound.

Inoculation: Place a mycelial plug of the test fungus in the center of each plate.

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C).

Analysis: Measure the colony diameter at regular intervals and calculate the percentage of

growth inhibition compared to a control plate without the compound.

Safety and Handling
For detailed safety information, refer to the Safety Data Sheet (SDS) for 6-chloropyrido[3,2-

b]pyrazine.[8] General precautions include:

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (gloves,

safety glasses).

Avoid breathing dust. Use in a well-ventilated area.

Store in a tightly closed container in a dry and well-ventilated place.

This document is intended for research purposes only and not for medical or consumer use.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

